N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide is C11H16BrNO2S . The average mass is 306.219 Da and the monoisotopic mass is 305.008514 Da . The InChI string representation of its structure isInChI=1S/C11H16BrNO2S/c1-4-13 (5-2)16 (14,15)10-7-6-9 (3)11 (12)8-10/h6-8H,4-5H2,1-3H3
. Physical And Chemical Properties Analysis
The molecular weight of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide is 306.22 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . The topological polar surface area is 45.8 Ų . The complexity of the molecule, as computed by PubChem, is 308 .Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide and its derivatives are explored in the synthesis of compounds with potential therapeutic applications. For instance, the synthesis of CCR5 antagonists, which are small molecular compounds with active groups like pyridine, benzenesulfonyl, and bromine, shows promise in the prevention of human HIV-1 infection (Cheng De-ju, 2015). Another study focuses on the synthesis, crystal structure, and anticancer properties of a novel compound, highlighting the aminohalogenation reaction involving ethyl 2-methylpenta-2,3-dienoate with TsNBr2, leading to unexpected synthesis and characterization of a compound with potential anticancer properties (Zhang et al., 2010).
Antibacterial and Anti-inflammatory Agents
Research into sulfonamides bearing a 1,4-benzodioxin ring reveals their potential as antibacterial and anti-inflammatory agents. Synthesis of these compounds involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride. Screening against various bacterial strains and lipoxygenase inhibition studies have shown that some of these compounds exhibit good inhibitory activity, suggesting their potential as therapeutic agents for inflammatory ailments (M. Abbasi et al., 2017).
Antimicrobial and Antiproliferative Agents
A series of N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized, exhibiting significant antimicrobial and antiproliferative activities. These compounds include various biologically active moieties, such as thiazoles and imidazothiazoles, and have shown promising results against lung and liver carcinoma cell lines, as well as significant antimicrobial activity (Shimaa M. Abd El-Gilil, 2019).
Photodynamic Therapy
The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base has been reported. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (M. Pişkin et al., 2020).
Computational and Structural Studies
Computational and structural studies of newly synthesized sulfonamide molecules have provided insights into their electronic and structural properties. These studies involve spectroscopic techniques, single-crystal X-ray diffraction, and computational methods to understand the molecular interactions and potential applications of these compounds (P. Murthy et al., 2018).
Eigenschaften
IUPAC Name |
3-bromo-N,N-diethyl-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLQPDZZDCFKRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428445 |
Source
|
Record name | 3-Bromo-N,N-diethyl-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide | |
CAS RN |
850429-71-9 |
Source
|
Record name | 3-Bromo-N,N-diethyl-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.